Thyodene?

Description

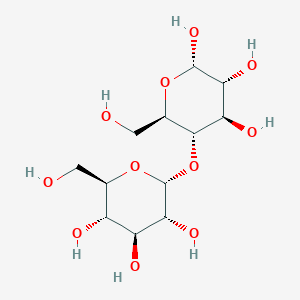

A dextrodisaccharide from malt and starch. It is used as a sweetening agent and fermentable intermediate in brewing (Grant & Hackh's Chemical Dictionary, 5th ed).

Cellobiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Cellobiose is a natural product found in Pseudostellaria heterophylla and Saccharomyces cerevisiae with data available.

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Solid; [Merck Index] White solid; [Acros Organics MSDS], White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).] | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cellulose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cellobiose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Starch, soluble | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insoluble | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.27 to 1.61 (NIOSH, 2023), 1.27-1.61 | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

9004-34-6, 13360-52-6, 14641-93-1, 528-50-7, 5965-66-2, 69-79-4, 9005-84-9 | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cellobiose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucose, 4-O-.beta.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amylodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-cellobiose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylodextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes) | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What is the chemical composition of Thyodene indicator?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thyodene, a widely used indicator in chemical analysis. It details its chemical composition, properties, and application, with a focus on its role in iodometric titrations. This document also includes a detailed experimental protocol for the determination of ascorbic acid, illustrating a key application of Thyodene.

Chemical Composition and Properties of Thyodene

Thyodene is the brand name for a specially prepared soluble starch that serves as an indicator. Its primary chemical component is α-amylodextrin, a polysaccharide.[1][2] Natural starches are composed of two main fractions: amylose (typically 10-20%) and amylopectin (80-90%).[3] The amylose fraction, with its helical structure, is responsible for the characteristic blue-black color change in the presence of iodine.[3] The iodine molecules, specifically the triiodide ion (I₃⁻), slip into the coil of the amylose helix, forming a charge-transfer complex that is intensely colored.[3][4] This allows for the visual detection of even low concentrations of iodine.[5]

Quantitative Data Summary

The key chemical and physical properties of Thyodene (soluble starch) are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Name | Soluble Starch, α-Amylodextrin | [1][2] |

| CAS Number | 9005-84-9 | [1][6][7] |

| Molecular Formula | (C₆H₁₀O₅)n | [8] |

| Molecular Weight | ~342.30 g/mol (for the monomer) | [6] |

| Appearance | White, odorless solid | [1][2] |

| pH of 2% Solution | 5.0 - 7.0 | [1][2] |

| Melting Point | 256.1 - 257.7 °C | [2] |

| Solubility | Soluble in hot water | [2] |

Mechanism of Action in Iodometric Titration

Thyodene is a cornerstone indicator in iodometric titrations due to its specific and sensitive reaction with iodine. The underlying principle involves the formation of a vividly colored complex between the amylose component of starch and triiodide ions (I₃⁻), which are formed from the reaction of iodine (I₂) with an excess of iodide ions (I⁻). This interaction is a key signaling pathway in the titration process, allowing for the precise determination of the endpoint.

Caption: Signaling pathway of Thyodene in iodometric titration.

Experimental Protocol: Determination of Ascorbic Acid

This section provides a detailed methodology for the determination of ascorbic acid (Vitamin C) in a sample using iodometric titration with Thyodene as the indicator.

Preparation of Reagents

-

0.1 N Iodine Solution: Dissolve 12.7 g of iodine and 25 g of potassium iodide in 100 mL of distilled water. Once dissolved, dilute to 1000 mL with distilled water. Store in a dark, stoppered bottle.

-

1% Thyodene (Starch) Indicator Solution: Make a smooth paste of 1 g of soluble starch with a small amount of cold distilled water.[9] Pour this paste into 100 mL of boiling distilled water while stirring continuously.[9] Boil for one minute and allow to cool before use.[10] This solution should be prepared fresh.

-

Standard Ascorbic Acid Solution: Accurately weigh approximately 0.1 g of ascorbic acid and dissolve it in 100 mL of distilled water in a volumetric flask.

-

0.1 M Sulfuric Acid: Slowly add 5.6 mL of concentrated sulfuric acid to approximately 900 mL of distilled water, cool, and then dilute to 1000 mL.

Experimental Workflow

The following diagram illustrates the workflow for the iodometric titration of ascorbic acid.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Iodine–starch test - Wikipedia [en.wikipedia.org]

- 5. Ricca Chemical - Starch [riccachemical.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. flinnsci.com [flinnsci.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

A Comprehensive Technical Guide to Thyodene (Soluble Starch, CAS 9005-84-9) for Researchers and Drug Development Professionals

Introduction: Thyodene, identified by the CAS number 9005-84-9, is a modified, water-soluble form of starch. While its most established application lies in analytical chemistry as a sensitive indicator for iodometric titrations, its utility extends into the realm of pharmaceutical sciences. In this capacity, it serves as a versatile excipient in solid dosage forms and is under investigation for novel drug delivery systems. This technical guide provides an in-depth overview of the core properties, experimental protocols, and applications of Thyodene, tailored for researchers, scientists, and professionals in drug development.

Core Properties of Thyodene

Thyodene is a polysaccharide composed of glucose monomers. Its solubility in water, particularly hot water, distinguishes it from native starch and is a key attribute for its applications.

Physicochemical and General Properties

The following tables summarize the key quantitative properties of Thyodene (soluble starch).

| Property | Value | Citations |

| Appearance | White to off-white, odorless powder/solid | [1] |

| Molecular Formula | (C₆H₁₀O₅)n | [1] |

| CAS Number | 9005-84-9 | [1] |

| Melting Point | Decomposes at 256-258 °C | [2] |

| Solubility | Soluble in hot water; 50 g/L in water | [3] |

| pH | 5.0 - 7.5 (for a 2% solution) | [1] |

| Density | ~1.5 g/cm³ | [2] |

| Bulk Density | ~300 kg/m ³ | |

| Specific Gravity | ~1.0384 | [1] |

Applications in Research and Drug Development

Thyodene's applications are primarily centered around its chemical reactivity with iodine and its physical properties as a polymer.

Indicator in Iodometric Titrations

The most prominent use of Thyodene is as an indicator in iodometric titrations. This analytical technique is employed to determine the concentration of oxidizing agents. The fundamental principle involves the reaction of an oxidizing analyte with an excess of iodide ions (I⁻) to liberate iodine (I₂). The liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃).

Thyodene is introduced near the endpoint of the titration. It forms an intensely blue-black complex with the free iodine. The endpoint is signaled by the sharp disappearance of this blue color as the last of the iodine is consumed by the titrant.

Pharmaceutical Excipient

In the pharmaceutical industry, soluble starch is utilized as an excipient in the manufacturing of solid dosage forms like tablets.[4] Its functions include:

-

Binder: It imparts cohesiveness to the powdered formulation, which is essential for forming robust tablets that can withstand handling and transportation.

-

Disintegrant: Upon ingestion, Thyodene facilitates the breakdown of the tablet into smaller particles by swelling and capillary action, which promotes the dissolution of the active pharmaceutical ingredient (API).[1][3]

-

Filler: It can be used to increase the bulk of the tablet, which is particularly useful for formulations with a low dose of the API.

Drug Delivery Systems

There is growing interest in the use of starch-based materials for advanced drug delivery applications.[5] Starch nanoparticles are being explored for their potential to:

-

Enhance the solubility and bioavailability of poorly soluble drugs.[5]

-

Provide sustained-release profiles for APIs.[5]

The biocompatibility and biodegradability of starch make it an attractive polymer for these novel applications.[4]

Experimental Protocols

Preparation of 1% Thyodene (Starch) Indicator Solution

This protocol describes the standard method for preparing a 1% (w/v) starch indicator solution for use in iodometric titrations.

Materials:

-

Thyodene (soluble starch) powder

-

Distilled or deionized water

-

250 mL beaker

-

Hot plate

-

Glass stirring rod

Procedure:

-

Weigh 1 gram of Thyodene powder.

-

In a small beaker, create a smooth paste by mixing the Thyodene with a few milliliters of cold distilled water.

-

In a separate 250 mL beaker, bring 100 mL of distilled water to a rolling boil on a hot plate.

-

Carefully and slowly add the starch paste to the boiling water while stirring continuously.

-

Continue to boil and stir the solution for at least one minute until it becomes clear or translucent.

-

Remove the beaker from the hot plate and allow the solution to cool to room temperature before use.

Note: It is recommended to prepare fresh starch indicator solution daily as it is susceptible to microbial degradation.

General Protocol for Iodometric Titration

This protocol outlines the general steps for performing an iodometric titration using a starch indicator. The specific quantities of reagents will depend on the analyte being measured.

Reagents:

-

Analyte solution (an oxidizing agent)

-

Potassium iodide (KI) solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution

-

1% Starch indicator solution

-

Acidic solution (e.g., sulfuric acid), if required by the specific assay

Procedure:

-

Pipette a known volume of the analyte solution into an Erlenmeyer flask.

-

Add an excess of potassium iodide solution to the flask. If required, acidify the solution. The solution should turn a yellow-brown color due to the liberation of iodine.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution. The brown color of the solution will fade to a pale yellow.

-

When the solution is pale yellow, add 1-2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black.

-

Continue the titration dropwise with the sodium thiosulfate solution, with constant swirling, until the blue color completely disappears, leaving a colorless solution. This is the endpoint.

-

Record the volume of sodium thiosulfate solution used to calculate the concentration of the analyte.

Mandatory Visualizations

Mechanism of Starch-Iodine Complex Formation

The characteristic blue-black color of the starch-iodine complex is due to the formation of a charge-transfer complex. The linear amylose component of starch forms a helix. Iodine molecules (in the form of polyiodide ions, typically I₃⁻ or I₅⁻) slip into the hydrophobic core of this helix. This interaction alters the electronic structure of the iodine, causing a shift in its light absorption into the visible spectrum.

Caption: Formation of the starch-iodine charge-transfer complex.

Experimental Workflow for Iodometric Titration

The following diagram illustrates the logical flow of an iodometric titration experiment.

Caption: Workflow of a typical iodometric titration.

References

- 1. pharmiweb.com [pharmiweb.com]

- 2. Explore by Category Pharmacopeia & Metrological Institutes Standards | Smolecule [smolecule.com]

- 3. Role of Starch in Disintegrants and Super Disintegrants in Tablets [wisdomlib.org]

- 4. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 5. Thyodene? | 9005-84-9 | Benchchem [benchchem.com]

- 6. Starch nanoparticles in drug delivery: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Thyodene vs. Traditional Starch Indicator: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Iodometric titration is a cornerstone of volumetric analysis, widely employed in pharmaceutical and chemical research for the quantitative determination of oxidizing agents. The accuracy of this method hinges on the precise detection of the titration endpoint, a role traditionally fulfilled by a freshly prepared starch solution. However, the inherent instability and cumbersome preparation of traditional starch indicators have led to the development of stabilized alternatives, such as Thyodene. This technical guide provides a comprehensive comparison of Thyodene and traditional starch indicators, offering researchers, scientists, and drug development professionals the insights needed to select the appropriate indicator for their specific applications.

The Chemistry of Iodometric Titration and Starch Indication

Iodometric titrations are a class of redox titrations involving iodine. In a typical procedure, an oxidizing analyte is treated with an excess of iodide ions (I⁻) to liberate a stoichiometric amount of iodine (I₂). This liberated iodine is then titrated with a standard solution of a reducing agent, most commonly sodium thiosulfate (Na₂S₂O₃).

The endpoint of the titration is signaled by the disappearance of iodine. Starch is used as an external indicator, forming an intensely colored blue-black complex with iodine. The disappearance of this color provides a sharp and easily detectable endpoint. The key reaction is the formation of the starch-iodine complex, where the linear amylose component of starch wraps around the iodine molecule.

Mechanism of Indication: A Visual Representation

The formation and disappearance of the blue-black starch-iodine complex is the visual basis of endpoint detection in iodometric titrations.

Thiodene in Titration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiodene is a commercially available, modified soluble starch indicator used to determine the endpoint in iodometric and other redox titrations. As a powdered indicator, it offers significant advantages over traditional starch solutions, including enhanced stability, ease of use, and a sharp, reversible color change. This guide explores the historical context of its development, its chemical properties, and provides detailed protocols for its application in titration.

Introduction: The Evolution of Starch Indicators

The use of starch as an indicator for titrations involving iodine dates back to the early 19th century. In 1814, Jean-Jacques Colin and Henri-François Gaultier de Claubry first described the characteristic blue-black color that forms when starch reacts with iodine. This discovery laid the foundation for iodometric titrations, a cornerstone of analytical chemistry.

Traditional starch indicators are typically prepared as a 1% aqueous solution. However, these solutions are notoriously unstable and prone to microbial degradation, requiring fresh preparation daily. Furthermore, their solubility in cold water is poor, and they can form a water-insoluble complex with iodine, which can affect the accuracy of the titration.

To address these limitations, soluble starch derivatives were developed. Thiodene, a proprietary formulation of soluble starch, emerged as a stable, powdered alternative that readily dissolves in water to produce a clear, colorless solution. Its primary component is often cited as α-Amylodextrin.

Thiodene: Chemical Properties and Advantages

Thiodene is a white, crystalline powder that is readily soluble in water. Its chemical properties make it a superior alternative to traditional starch solutions for several reasons:

| Property | Thiodene | Traditional Starch Solution |

| Form | Powder | Aqueous Solution |

| Stability | High; long shelf life | Low; requires fresh preparation |

| Solubility | Readily soluble in cold water | Poorly soluble in cold water |

| Endpoint | Sharp and reversible color change | Can be diffuse; may form insoluble complexes |

| Preparation | Simple dissolution in water | Requires boiling and cooling |

The key advantage of Thiodene lies in its stability and ease of use. As a pre-packaged powder, it eliminates the need for daily preparation and the associated variability. This enhances the reproducibility and reliability of titrations.

Mechanism of Action: The Starch-Iodine Complex

The indicative action of Thiodene is based on the well-understood formation of the starch-iodine complex. Starch consists of two main components: amylose and amylopectin. Amylose, a linear polymer of glucose, forms a helical structure in solution.

The triiodide ion (I₃⁻), formed from the reaction of iodine (I₂) with an excess of iodide ions (I⁻), becomes entrapped within the amylose helix. This interaction alters the electronic structure of the polyiodide chain, causing it to absorb light in the red region of the visible spectrum, resulting in the characteristic deep blue-black color.

At the endpoint of an iodometric titration with a reducing agent such as thiosulfate, the iodine is reduced to iodide ions. This breaks down the starch-iodine complex, and the solution abruptly becomes colorless, providing a sharp and easily detectable endpoint.

Caption: Formation and breakdown of the starch-iodine complex during titration.

Experimental Protocols

The following protocols provide a general framework for the use of Thiodene in iodometric titrations. Specific parameters may need to be optimized depending on the analyte and the titration conditions.

Preparation of Thiodene Indicator Solution

A 1% (w/v) solution is typically recommended.

-

Weigh 1.0 g of Thiodene powder.

-

Add the powder to 100 mL of deionized water.

-

Stir until the powder is completely dissolved. The solution should be clear and colorless.

This solution is stable for an extended period when stored in a well-sealed container at room temperature.

General Iodometric Titration Procedure

This procedure is suitable for the determination of an oxidizing agent.

-

Sample Preparation: Prepare the analyte solution in an Erlenmeyer flask.

-

Addition of Iodide: Add an excess of potassium iodide (KI) solution to the analyte. The oxidizing agent will react with the iodide to liberate an equivalent amount of iodine, resulting in a yellow to brown solution.

-

Titration with Thiosulfate: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃).

-

Addition of Thiodene: When the color of the solution fades to a pale yellow, add 2 mL of the 1% Thiodene indicator solution. The solution will turn a deep blue-black.

-

Endpoint Determination: Continue the titration with sodium thiosulfate, adding the titrant dropwise, until the blue-black color disappears and the solution becomes colorless. This is the endpoint of the titration.

-

Calculation: Calculate the concentration of the analyte based on the stoichiometry of the reaction and the volume and concentration of the sodium thiosulfate solution used.

Caption: Workflow for a typical iodometric titration using Thiodene.

Conclusion

Thiodene represents a significant advancement in the field of titration indicators. Its stability, ease of use, and sharp endpoint make it an invaluable tool for researchers, scientists, and drug development professionals engaged in analytical chemistry. By providing a reliable and reproducible method for endpoint determination, Thiodene contributes to the accuracy and efficiency of a wide range of chemical analyses.

An In-depth Technical Guide to the Mechanism of Action of Thyodene Indicator

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed exploration of the core mechanism of Thyodene, a soluble starch indicator. It includes a summary of quantitative data in structured tables, comprehensive experimental protocols, and visualizations of signaling pathways and experimental workflows using Graphviz (DOT language).

Introduction

Thyodene, a commercially available soluble starch, serves as a sensitive indicator in iodometry and other redox titrations involving iodine. Its function is predicated on the well-documented interaction between starch and iodine, which produces an intensely colored blue-black complex. This phenomenon provides a sharp and easily discernible endpoint in titrimetric analysis. The active component of starch responsible for this color change is amylose, a linear polysaccharide component of starch. The other major component, the highly branched amylopectin, forms a less intensely colored reddish-brown complex with iodine.[1]

Core Mechanism of Action

The indicating action of Thyodene is not a direct interaction with the analyte of interest but rather a response to the presence or absence of free iodine (specifically, the triiodide ion, I₃⁻) in the solution. The mechanism can be dissected into the following key stages:

-

Formation of the Triiodide Ion: In aqueous solutions containing both iodine (I₂) and iodide ions (I⁻), the triiodide ion is formed.[2] This is a crucial step as I₂ itself has limited solubility in water.

-

Formation of the Amylose-Triiodide Inclusion Complex: The helical structure of amylose provides a channel into which the linear triiodide ions can slide.[1][2] This physical entrapment, rather than a classical chemical bond, is termed an inclusion complex.

-

Charge Transfer and Color Development: Once inside the amylose helix, a charge-transfer complex is formed between the amylose (electron donor) and the polyiodide chain (electron acceptor).[1] This interaction alters the electronic energy levels of the complex, causing it to absorb light in the yellow-red region of the visible spectrum, thus appearing as a deep blue-black color to the human eye.[1] The intensity of the color is directly proportional to the concentration of the amylose-iodine complex.

The following diagram illustrates the formation of the colored complex:

Quantitative Data

The formation and stability of the amylose-iodine complex are influenced by several factors, including temperature, pH, and the presence of organic solvents. The following table summarizes key quantitative data related to the Thyodene indicator.

| Parameter | Value/Observation | Conditions | Reference |

| Maximum Absorption (λmax) | 580 - 680 nm | Dependent on polyiodide chain length | General Knowledge |

| Effect of Temperature | Color fades with increasing temperature | The complex is thermolabile | [3] |

| Effect of pH | Stable in acidic to neutral pH | Unstable in strongly alkaline solutions | General Knowledge |

| Sensitivity | Detects iodine concentrations as low as 10⁻⁵ M | Standard aqueous solution | General Knowledge |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing a Thyodene (starch) indicator.

Preparation of Starch Indicator Solution

Objective: To prepare a stable starch indicator solution for use in iodometric titrations.

Materials:

-

Soluble starch (Thyodene)

-

Deionized water

Procedure:

-

Create a paste by mixing 1 gram of soluble starch with 10-15 mL of cold deionized water.

-

Bring 100 mL of deionized water to a boil in a separate beaker.

-

Pour the starch paste into the boiling water with constant stirring.

-

Continue to boil for a few minutes until the solution becomes clear or opalescent.

-

Allow the solution to cool to room temperature before use.

Note: For prolonged storage, a preservative such as a small amount of mercuric iodide or salicylic acid can be added.

Standardization of Sodium Thiosulfate with Potassium Iodate (Iodometric Titration)

Objective: To determine the exact concentration of a sodium thiosulfate solution using a standard solution of potassium iodate.

Materials:

-

Standard potassium iodate (KIO₃) solution (e.g., 0.01 M)

-

Sodium thiosulfate (Na₂S₂O₃) solution of unknown concentration

-

Potassium iodide (KI)

-

Sulfuric acid (H₂SO₄), 1 M

-

Starch indicator solution

-

Burette, pipette, Erlenmeyer flasks, graduated cylinder

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the standard KIO₃ solution into an Erlenmeyer flask.

-

Add approximately 1 gram of solid KI and 5 mL of 1 M H₂SO₄ to the flask. The solution will turn a deep yellow-brown due to the liberation of iodine.

-

Titrate the liberated iodine with the sodium thiosulfate solution from the burette. The brown color of the solution will gradually fade to a pale yellow.

-

When the solution is pale yellow, add 2 mL of the starch indicator solution. The solution will turn a deep blue-black.

-

Continue the titration dropwise with constant swirling until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Repeat the titration at least two more times to obtain concordant results.

The following diagram outlines the workflow for this iodometric titration:

Conclusion

Thyodene, as a soluble starch indicator, provides a reliable and highly sensitive method for endpoint determination in iodometric titrations. Its mechanism of action, rooted in the formation of a intensely colored amylose-triiodide inclusion complex, is a classic example of host-guest chemistry. Understanding the principles governing this interaction, as well as the practical aspects of its application in experimental protocols, is essential for researchers and professionals in various scientific disciplines. The quantitative data and detailed methodologies provided in this guide serve as a comprehensive resource for the effective utilization of this important analytical tool.

References

The Thyodene Color Change in Redox Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of Thyodene, a soluble starch indicator, in redox titrations. The characteristic and vivid blue-black color change of Thyodene in the presence of iodine provides a sharp and easily detectable endpoint for a variety of analytical procedures, particularly in the fields of pharmaceutical analysis and quality control. This document details the underlying chemical mechanisms, provides quantitative data on the key interactions, and presents detailed experimental protocols for its use.

The Core Principle: The Iodine-Starch Complex

Thyodene, a soluble form of starch, serves as an indicator in redox titrations involving iodine. The color change is not a result of a redox reaction with the indicator itself, but rather the formation and disappearance of a deeply colored inclusion complex. Starch is a polysaccharide composed of two polymers of glucose: amylose and amylopectin.[1]

-

Amylose , a linear, helical polymer, is the key component responsible for the characteristic blue-black color.

-

Amylopectin , a highly branched polymer, forms a less stable, reddish-brown complex with iodine.[2][3]

The color-forming species is not molecular iodine (I₂) alone, but the triiodide ion (I₃⁻). In aqueous solutions containing iodide ions (I⁻), iodine rapidly equilibrates to form triiodide:

I₂ + I⁻ ⇌ I₃⁻

This triiodide ion then slips into the helical structure of the amylose chain, forming a charge-transfer complex that is responsible for the intense blue-black color.[3][4] The intensity of this color is so profound that it can be visually detected even when the concentration of iodine is as low as 20 µM.

Quantitative Data on the Iodine-Starch Complex

The spectrophotometric properties of the iodine-starch complex are crucial for understanding its function as an indicator. The wavelength of maximum absorbance (λmax) and the intensity of the color are influenced by several factors, including the ratio of amylose to amylopectin and the length of the glucose polymer chains.

| Parameter | Value/Observation | Factors Influencing the Parameter |

| λmax (Amylose-Iodine) | ~590 - 620 nm | The primary absorption peak responsible for the blue-black color.[2][5] |

| λmax (Amylopectin-Iodine) | ~540 nm | Results in a reddish-violet color, which is often masked by the more intense amylose complex color.[2][3] |

| Glucose Chain Length | No color with < 6 units | Glucose chains of 8-12 units produce a red color, while chains of 30-35 units are required for the full blue color.[2] |

| Limit of Detection | As low as 0.22 µg/mL of starch | Demonstrates the high sensitivity of this indicator system.[5] |

| Optimal pH | ~6.0 | The highest absorption values for the amylose-iodine complex are observed around this pH.[5][6] |

Chemical Signaling and Reaction Pathways

The color change of Thyodene in a redox titration is a visual cue for the completion of the primary redox reaction. A common example is the iodometric titration of an oxidizing agent, where the analyte is treated with an excess of iodide to produce iodine, which is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃).

Formation of the Triiodide-Amylose Complex

The initial step in the visualization of the endpoint is the complexation of the generated triiodide with the amylose in the Thyodene indicator.

Redox Reaction with Thiosulfate

During the titration, sodium thiosulfate reduces the triiodide back to colorless iodide ions. This reaction proceeds until all the triiodide is consumed, at which point the blue-black color disappears, signaling the endpoint.

Experimental Protocols

The following are detailed methodologies for key experiments involving Thyodene as an indicator.

Preparation of 1% w/v Thyodene (Starch) Indicator Solution

-

Make a paste of 1 g of soluble starch (Thyodene) with a small amount of cold deionized water.

-

Pour this paste, with constant stirring, into 100 mL of boiling deionized water.

-

Continue to boil for a few minutes until the solution is clear or slightly opalescent.

-

Allow the solution to cool to room temperature before use. This solution should be prepared fresh or properly preserved.

Standardization of 0.1 M Sodium Thiosulfate Solution

This protocol uses potassium iodate (KIO₃), a primary standard, to accurately determine the concentration of a sodium thiosulfate solution.

Reagents:

-

Potassium iodate (KIO₃), dried at 110°C

-

Potassium iodide (KI)

-

Dilute sulfuric acid (H₂SO₄)

-

Thyodene indicator solution (1% w/v)

-

Sodium thiosulfate (Na₂S₂O₃) solution (approx. 0.1 M)

Procedure:

-

Accurately weigh approximately 0.15 g of dried KIO₃ and dissolve it in deionized water in a 250 mL volumetric flask. Make up to the mark with deionized water.

-

Pipette 25.00 mL of the standard KIO₃ solution into a 250 mL conical flask.

-

Add approximately 1 g of KI and 5 mL of dilute H₂SO₄ to the flask. The solution will turn a deep brown color due to the liberation of iodine. IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

-

Immediately titrate the liberated iodine with the sodium thiosulfate solution.

-

When the solution color fades to a pale yellow, add 2 mL of Thyodene indicator solution. The solution will turn a deep blue-black.

-

Continue the titration, adding the thiosulfate solution dropwise until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

Repeat the titration at least two more times to obtain concordant results.

-

Calculate the molarity of the sodium thiosulfate solution.

Experimental Workflow for Iodometric Titration

The general workflow for an iodometric titration using Thyodene as an indicator can be visualized as follows.

Conclusion

Thyodene, as a high-purity soluble starch indicator, remains an indispensable tool in redox titrimetry. Its utility is rooted in the formation of the intensely colored triiodide-amylose complex, providing a sharp and sensitive endpoint for the quantification of a wide range of oxidizing and reducing agents. A thorough understanding of the underlying chemical principles, quantitative aspects of the indicator's performance, and adherence to precise experimental protocols are paramount for achieving accurate and reliable results in research, development, and quality control settings.

References

Solubility Profile of Thyodene (Soluble Starch): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Thyodene, a commercially available soluble starch. Understanding the solubility of this excipient is critical for its effective use in various research and pharmaceutical applications, from an indicator in iodometric titrations to a potential component in drug delivery systems. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concept: Understanding Thyodene Solubility

Thyodene, chemically identified as soluble starch (CAS Number: 9005-84-9), is a polysaccharide derived from starch. Its solubility is a complex phenomenon influenced by factors such as the solvent, temperature, and the degree of molecular dispersion. Unlike simple crystalline solids, soluble starch does not have a single, sharp solubility point but rather exhibits a range of solubility behaviors depending on the conditions. Generally, Thyodene is sparingly soluble in cold water and organic solvents like ethanol and methanol. Its aqueous solubility, however, increases significantly with a rise in temperature, a critical factor for preparing solutions.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of soluble starch in various solvents. It is important to note that the exact solubility can vary depending on the specific grade and source of the soluble starch.

| Solvent System | Temperature (°C) | Solubility | Reference |

| Water | 25 | Sparingly Soluble | General Knowledge |

| Water | 95 | 2.5 g/100g (for maize starch) | [1] |

| Water (Autoclaved) | 121 | 12.4 mg/mL (for maize starch) | [2] |

| Water (Autoclaved) | 121 | 18.7 mg/mL (for waxy maize starch) | [2] |

| Ethanol | Ambient | Insoluble | [3] |

| Methanol | Ambient | Insoluble | [4] |

| 90% Dimethyl Sulfoxide (DMSO) / 10% Water | Ambient | Up to 97.15% (w/w) | [5][6] |

| 85% Dimethyl Sulfoxide (DMSO) / 15% Water | 20 | 8.7 mg/mL (for shoti starch) | [2] |

Experimental Protocols for Solubility Determination

Accurate determination of Thyodene's solubility requires robust experimental design. Below are detailed methodologies for two common approaches: the gravimetric method and a UV-Vis spectrophotometric method.

Gravimetric Method for Solubility Determination

This method directly measures the amount of dissolved solute in a saturated solution.

Materials:

-

Thyodene (soluble starch)

-

Solvent of interest (e.g., deionized water)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Drying oven

-

Volumetric flasks and pipettes

-

Filter paper or syringe filters (0.45 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Thyodene to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.

-

To remove any remaining suspended particles, centrifuge the withdrawn sample or pass it through a filter.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the known volume of the clear, saturated solution into the evaporating dish.

-

Place the dish in a drying oven at a temperature that will evaporate the solvent without degrading the Thyodene (e.g., 105°C for water).

-

Dry the sample to a constant weight.

-

Cool the dish in a desiccator and weigh it again.

-

-

Calculation of Solubility:

-

The mass of the dissolved Thyodene is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Solubility is expressed as the mass of dissolved Thyodene per volume of solvent (e.g., g/100 mL).

-

UV-Vis Spectrophotometric Method (Iodine-Starch Complex)

This indirect method relies on the formation of a colored complex between starch and iodine, which can be quantified using a spectrophotometer.

Materials:

-

Thyodene (soluble starch)

-

Solvent of interest (must be compatible with the iodine-starch reaction)

-

Iodine-Potassium Iodide (I₂-KI) solution (e.g., Lugol's solution)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Cuvettes

Procedure:

-

Preparation of a Standard Curve:

-

Prepare a stock solution of Thyodene with a known concentration in the chosen solvent. This may require heating to facilitate dissolution.

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

To a fixed volume of each standard solution, add a small, consistent amount of I₂-KI solution. A characteristic blue-black color will develop.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), typically around 600-620 nm for the starch-iodine complex.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of Thyodene in the solvent at the desired temperature, as described in the gravimetric method (steps 1 and 2).

-

Dilute a known volume of the clear, saturated solution with the solvent to bring the concentration within the range of the standard curve.

-

Add the same amount of I₂-KI solution as used for the standards to the diluted sample.

-

Measure the absorbance of the sample at the same λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the standard curve to determine the concentration of the diluted sample from its absorbance.

-

Calculate the original concentration of the saturated solution by multiplying the diluted concentration by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL).

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of Thyodene.

Caption: Experimental workflow for determining the solubility of Thyodene.

References

- 1. Toward a Better Understanding of Different Dissolution Behavior of Starches in Aqueous Ionic Liquids at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. refp.cohlife.org [refp.cohlife.org]

- 3. Starch - Wikipedia [en.wikipedia.org]

- 4. Determination of the maximum water solubility of eight native starches and the solubility of their acidic-methanol and -ethanol modified analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Solubility and structural changes of corn starch in DMSO / water syste" by WANG Rui, TIAN Yaoqi et al. [ifoodmm.cn]

- 6. ifoodmm.com [ifoodmm.com]

An In-depth Technical Guide to the Safety and Handling of Thyodene (Soluble Starch) Powder

This guide provides comprehensive safety and handling information for Thyodene powder, a brand of soluble starch, intended for researchers, scientists, and drug development professionals. Thyodene is primarily used as an indicator in chemical analysis, particularly in iodometric titrations.

Chemical Identification and Physical Properties

Thyodene is a soluble form of starch, a polysaccharide carbohydrate.[1][2] It is a white, odorless, solid powder.[3]

Table 1: Physical and Chemical Properties of Thyodene (Soluble Starch)

| Property | Value | Source |

| Synonyms | a-Amylodextrin, Amylodextrin, Soluble Starch | [1] |

| CAS Number | 9005-84-9 | [1] |

| Molecular Formula | (C₆H₁₀O₅)n | [2][3][4] |

| Appearance | White to off-white powder | [3][5] |

| Odor | Odorless | [3][5] |

| pH | 5.0 - 7.0 (2% solution) | [3][4] |

| Melting Point | 256.1 - 257.7 °C / 493 - 495.9 °F | [3][4] |

| Boiling Point | Not applicable | [3][4] |

| Solubility | Soluble in hot water | [3][4] |

| Density | 1.0384 g/cm³ | [4] |

| Autoignition Temperature | 410 °C (770 °F; 683 K) | [2] |

Hazard Identification and Toxicology

Thyodene (soluble starch) is generally considered a low-hazard substance. However, as with any fine powder, it may cause irritation upon contact.

-

Potential Health Effects:

Table 2: Toxicological Data

| Metric | Value | Source |

| LD50/LC50 | Not available | [1] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65 | [1][6] |

Note: While pure starch is of low toxicity, related laboratory preparations like starch-iodide paper may contain other hazardous components such as potassium iodide and zinc chloride, which have been linked to reproductive and genetic effects in animal studies.[7]

Handling and Storage

Proper handling and storage procedures are essential to maintain the quality of Thyodene and ensure a safe laboratory environment.

-

Handling:

-

Storage:

Exposure Controls and Personal Protective Equipment (PPE)

Table 3: Exposure Limits for Starch

| Agency | Limit | Details | Source |

| OSHA (PEL) | 15 mg/m³ | Total dust, 8-hour TWA | [2] |

| OSHA (PEL) | 5 mg/m³ | Respirable fraction, 8-hour TWA | [2] |

| NIOSH (REL) | 10 mg/m³ | Total dust, 8-hour TWA | [2] |

| NIOSH (REL) | 5 mg/m³ | Respirable fraction, 8-hour TWA | [2] |

-

Engineering Controls:

-

Ensure adequate ventilation, especially in enclosed areas. Safety showers and eyewash stations should be close to the workstation.[4]

-

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is needed.[3] If dust is generated and exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter.[5]

-

Caption: Personal Protective Equipment (PPE) workflow for handling Thyodene powder.

First Aid and Emergency Procedures

Table 4: First Aid Measures

| Exposure | Procedure | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [5] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists. | [1] |

| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid if cough or other symptoms appear. | [1][5] |

| Ingestion | If victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid. | [1][5] |

-

Fire-Fighting Measures:

-

Accidental Release Measures:

Caption: Decision tree for first aid procedures following exposure to Thyodene.

Experimental Protocols

This protocol describes the preparation of a standard starch indicator solution for use in iodometric titrations.

-

Materials:

-

Thyodene (soluble starch) powder

-

Deionized water

-

Beaker (250 mL)

-

Graduated cylinder

-

Heating plate or Bunsen burner

-

Stirring rod

-

-

Procedure:

-

Weigh 0.5 g of Thyodene powder.

-

Measure 100 mL of deionized water.

-

Create a paste by mixing the 0.5 g of Thyodene with a small amount (approx. 5 mL) of the cold deionized water.

-

Bring the remaining 95 mL of water to a boil in the beaker.

-

Pour the starch paste into the boiling water while stirring continuously.

-

Boil for a few minutes until the solution becomes clear or opalescent.

-

Allow the solution to cool before use. Store in a stoppered bottle.

-

This test is used to detect the presence of oxidizing agents such as free chlorine, nitrites, or peroxides.[9] The oxidizing agent converts iodide to iodine, which then reacts with starch to form a characteristic blue-black complex.[2][9][10]

-

Materials:

-

Starch indicator solution (from Protocol 6.1)

-

Potassium iodide (KI)

-

Test sample

-

Test tube or spot plate

-

-

Procedure:

-

Prepare a fresh starch-iodide solution by adding a small crystal of potassium iodide to 1-2 mL of the starch indicator solution.

-

Add a few drops of the test sample to the starch-iodide solution.

-

Observation: The appearance of a deep blue-black color indicates the presence of an oxidizing agent.[10][11] If no oxidizing agent is present, the solution will remain colorless or its original color.[10]

-

Caption: Signaling pathway of the starch-iodide test for oxidizing agents.